Apabetalone

Overview

Description

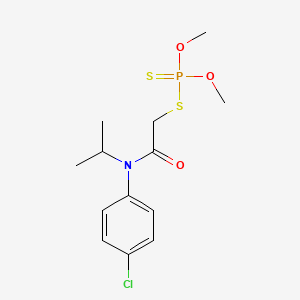

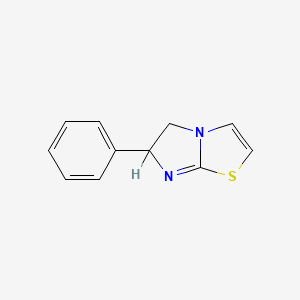

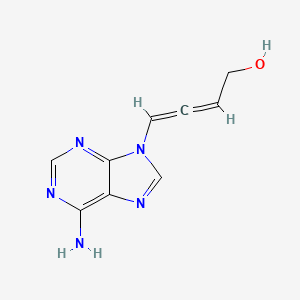

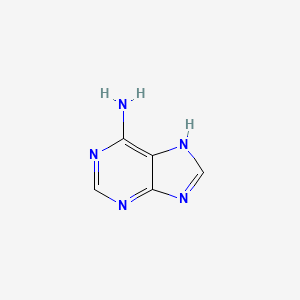

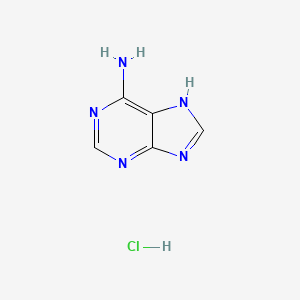

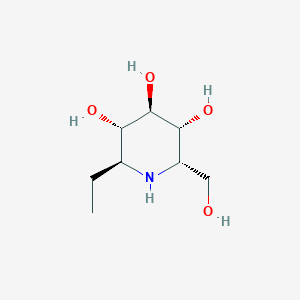

Apabetalone is an orally available small molecule that has been investigated for the treatment of Diabetes, Atherosclerosis, and Coronary Artery Disease . It belongs to the class of organic compounds known as quinazolines, which are compounds containing a quinazoline moiety, made up of two fused six-member aromatic rings, a benzene ring, and a pyrimidine ring .

Molecular Structure Analysis

Apabetalone molecules are mainly self-assembled through two types of hydrogen-bond dimers (dimers I and II) and expanded through π stacking . The single-crystal structures of two new solvates (1,4-dioxane and water) and two reported polymorphs (forms CS1 and CS4) were solved for the first time to give information about the molecular assembly and the role of solvent molecules within the lattice .Scientific Research Applications

Chronic Kidney Disease (CKD) Management

Apabetalone has shown promise in managing CKD by downregulating fibrotic, inflammatory, and calcific processes in renal mesangial cells. It inhibits the activation of these cells, which is a common pathology in CKD, thereby reducing the production of extracellular matrix and inflammatory cytokines . This action can potentially slow down the progression of CKD and improve patient outcomes.

Cardiovascular Risk Reduction

In the phase 3 BETonMACE trial, Apabetalone reduced the risk of major adverse cardiac events (MACE) by 50% in patients with CKD . This indicates that Apabetalone may have a protective effect on the cardiovascular system, particularly in individuals with kidney disease, suggesting a beneficial kidney-heart axis interaction.

Facioscapulohumeral Muscular Dystrophy (FSHD) Treatment

Apabetalone has been evaluated for its efficacy in treating FSHD, a muscle disease caused by the inappropriate expression of the DUX4 gene. It opposes DUX4 target gene expression in primary human FSHD muscle cells, reversing the hallmarks of FSHD gene expression and potentially halting the progression of this muscular dystrophy .

Epigenetic Modulation

As an inhibitor of bromodomain and extraterminal (BET) proteins, Apabetalone modulates gene expression through epigenetic mechanisms. This property allows it to influence transcriptional programs associated with various diseases, offering a novel approach to treatment through epigenetic therapy .

Diabetes Management

Apabetalone has been investigated for the treatment of diabetes. Its role in modulating gene expression could be beneficial in addressing the complex pathophysiology of diabetes, potentially improving glycemic control and reducing diabetes-related complications .

Atherosclerosis Intervention

Research has explored the use of Apabetalone in atherosclerosis, a condition characterized by the buildup of plaques in the arteries. By affecting gene expression related to inflammation and vascular health, Apabetalone could contribute to the prevention or treatment of atherosclerosis .

Coronary Artery Disease (CAD) Therapy

Apabetalone has been studied for its potential in treating CAD. Its impact on inflammatory processes and plaque stability could make it a valuable addition to the therapeutic arsenal against CAD, helping to prevent heart attacks and improve survival rates .

Anti-Inflammatory Effects

The anti-inflammatory properties of Apabetalone are significant, as chronic inflammation is a root cause of many diseases. By suppressing the expression of inflammatory genes, Apabetalone could be used to treat conditions where inflammation plays a key role .

Mechanism of Action

Target of Action

Apabetalone primarily targets the Bromodomain and Extra Terminal domain (BET) proteins , specifically the BET family member BRD4 . BET proteins, which contain two bromodomains, interact with acetylated lysines on histones bound to DNA to regulate gene transcription via an epigenetic mechanism .

Mode of Action

Apabetalone selectively binds to the second bromodomain (BD2) of BRD4 . When apabetalone binds to BRD4, it impacts key biological processes that contribute to cardiovascular disease (CVD) such as cholesterol levels and inflammation . It also counters inflammatory signals caused by cytokine storm (CS), preventing cardiac dysfunction associated with severe COVID-19 symptoms in cardiac organoids .

Biochemical Pathways

Apabetalone affects several biochemical pathways. It downregulates markers of atherosclerosis and vascular inflammation, which may explain its effects on major adverse cardiac events (MACE) . It also suppresses TGF-β1-induced α-smooth muscle actin (α-SMA) expression, α-SMA assembly into stress fibers, enhanced contraction, collagen overproduction, and expression of key drivers of fibrosis, inflammation, or calcification . Furthermore, it counters the expression of inflammatory factors with roles in CS and IFN-I signaling in response to poly I:C .

Result of Action

Apabetalone’s action results in a reduction in monocyte adhesion to an endothelial monolayer . In a phase II trial, apabetalone treatment reduced the abundance of multiple vascular inflammation mediators in the plasma of CVD patients . These proteins correlate with CVD risk and include adhesion molecules, cytokines, and metalloproteinases .

Action Environment

The action of Apabetalone can be influenced by environmental factors such as the presence of inflammatory stimuli. For instance, Apabetalone was shown to prevent inflammatory (TNFα, LPS, or IL-1β) induction of key factors that drive endothelial activation, monocyte recruitment, adhesion, and plaque destabilization . Moreover, it has been shown to reduce SARS-CoV-2 spike protein binding regardless of variants .

properties

IUPAC Name |

2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-11-7-13(8-12(2)18(11)27-6-5-23)19-21-15-9-14(25-3)10-16(26-4)17(15)20(24)22-19/h7-10,23H,5-6H2,1-4H3,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETXMUIMUZJUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCO)C)C2=NC3=C(C(=CC(=C3)OC)OC)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146502 | |

| Record name | RVX-000222 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1044870-39-4 | |

| Record name | Apabetalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044870-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apabetalone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044870394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apabetalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RVX-000222 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-(4-(2-Hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4 (3H)-one) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APABETALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R4A7GDZ1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.